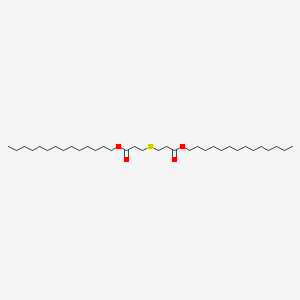
十二羰基四钴
描述
The research on cobalt coordination compounds has led to the synthesis and structural characterization of various cobalt complexes. In the first study, a cobalt(II) compound with the formula Co(Cx)3Na6H2O was synthesized, which crystallizes in the trigonal system. The cobalt ion is in a slightly distorted octahedral environment, coordinated to six oxygen atoms from three Cinoxacinate ions . Another study reported on alpha-type cobalt hydroxide, where a portion of the Co(II) in octahedral sites is replaced by tetrahedrally coordinated Co(II). This phase exhibits a green/blue color and is characterized by Rietveld refinement and X-ray absorption spectroscopy . Lastly, a novel S-bridged tetracobalt(III) complex was synthesized, which forms two pairs of racemic isomers. These isomers were separated and characterized, revealing a boat-type metal array linked by sulfur bridges and a unique chromophore arrangement .
Synthesis Analysis
The synthesis of cobalt coordination compounds involves various strategies. In the case of the Co(Cx)3Na6H2O compound, the synthesis likely involves the reaction of cobalt(II) salts with Cinoxacinate ions under specific conditions to form the anionic monomeric units that crystallize in the trigonal system . For the alpha-type cobalt hydroxide, the synthesis might include intercalation of chloride ions into the hydroxide lattice, leading to the formation of tetrahedrally coordinated Co(II) sites . The tetracobalt(III) complex was prepared by reacting a nickel(II) complex with cobalt(III) salts, resulting in ligand transfer and the formation of a complex with sulfur bridges .
Molecular Structure Analysis
The molecular structures of these cobalt complexes are diverse and exhibit different coordination geometries. The Co(Cx)3Na6H2O compound features a cobalt ion in a distorted octahedral coordination with oxygen atoms . The alpha-type cobalt hydroxide shows a mix of octahedral and tetrahedral coordination environments for the cobalt ions, which is less common and contributes to the material's color . The tetracobalt(III) complex displays a complex boat-type metal array with sulfur bridges, where the cobalt atoms have different chromophores, indicating a rich structural chemistry .
Chemical Reactions Analysis
The studies do not provide detailed chemical reaction mechanisms, but they do imply that the coordination chemistry of cobalt is versatile and can lead to various types of bonding and complex formation. The synthesis of these compounds likely involves redox reactions, ligand exchange, and crystallization processes that are typical in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these cobalt complexes are inferred from their structures and spectroscopic data. The Co(Cx)3Na6H2O compound's crystal structure suggests stability in the solid state and potential reactivity with other ligands due to the presence of chelated Cinoxacinate ions . The alpha-type cobalt hydroxide's mixed coordination environment could affect its intercalation chemistry and magnetic properties . The tetracobalt(III) complex's unique sulfur bridges and chromophores suggest specific optical and electronic properties, which could be explored for catalysis or material science applications .
科学研究应用
。它是由 脱羰合成 。该分子由四面体 核心组成,但分子对称性为 。 。
物理性质
该化合物为黑色晶体物质,不溶于水,易被空气氧化 . 它在60°C(140°F;333 K)分解 .
金属羰基簇
十二羰基四钴是金属羰基簇的一个例子 . 这些簇在有机金属化学领域很重要,并在催化和材料科学中具有应用。
工业化学中的试剂
作为有机金属化合物,十二羰基四钴可用作工业化学中的试剂 . 它可以参与各种化学反应和转化,有助于复杂分子的合成。
化学反应中的催化剂
十二羰基四钴也可以作为某些化学反应中的催化剂 . 催化剂是在不消耗自身的情况下加速化学反应速率的物质。
薄膜沉积中的前驱体
在材料科学领域,十二羰基四钴可用作薄膜沉积中的前驱体 . 这一过程在半导体和纳米技术的制造中至关重要。
制药应用
像十二羰基四钴这样的有机金属化合物在制药行业中具有潜在的应用 . 它们可用于合成药物化合物和药物。
LED制造
十二羰基四钴与其他有机金属化合物一样,可用于制造发光二极管 (LED) . LED广泛应用于显示技术和照明解决方案。
安全和危害
作用机制
Tetracobaltdodecacarbonyl, also known as Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro or TETRACOBALT DODECACARBONYL, MIN. 98%, is a chemical compound with the formula Co4(CO)12 . It is a black crystalline compound that is insoluble in water and easily oxidized by air .
Target of Action
Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin b12 .
Mode of Action
It is known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Pharmacokinetics
It is known that the compound is insoluble in water, which may impact its bioavailability .
Result of Action
Cobalt, a component of this compound, is known to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Action Environment
The action of Tetracobaltdodecacarbonyl can be influenced by environmental factors. For instance, it is easily oxidized by air . Furthermore, its insolubility in water may impact its efficacy and stability .
属性
IUPAC Name |
carbon monoxide;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Co/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Co4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracobalt dodecacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
17786-31-1 | |
| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?
A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.
Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?
A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



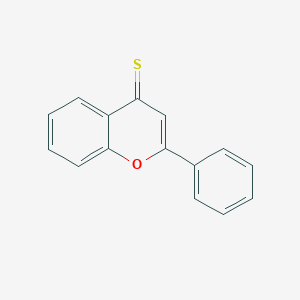
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)


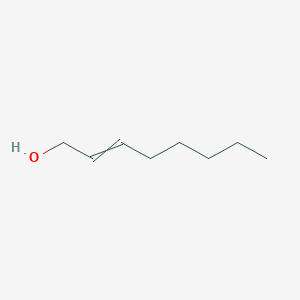
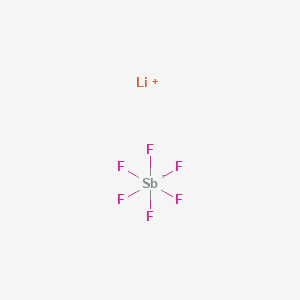
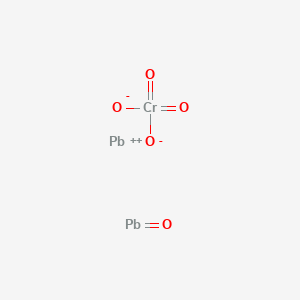
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

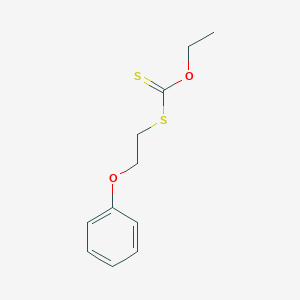
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)


